molecular formula C10H17NO3 B1486568 1-(Oxolane-2-carbonyl)piperidin-4-ol CAS No. 1156976-90-7

1-(Oxolane-2-carbonyl)piperidin-4-ol

Cat. No.: B1486568
CAS No.: 1156976-90-7
M. Wt: 199.25 g/mol
InChI Key: GLPJLVDCJQRDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxolane-2-carbonyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a hydroxyl group and at the 1-position with an oxolane-2-carbonyl moiety. This structural combination suggests applications in medicinal chemistry, particularly in modulating enzyme interactions or receptor binding.

Properties

CAS No.

1156976-90-7

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

(4-hydroxypiperidin-1-yl)-(oxolan-2-yl)methanone

InChI

InChI=1S/C10H17NO3/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h8-9,12H,1-7H2

InChI Key

GLPJLVDCJQRDCO-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)N2CCC(CC2)O

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of 1-(Oxolane-2-carbonyl)piperidin-4-ol and analogous piperidine derivatives:

Compound Name Substituent(s) Molecular Weight (g/mol) Biological Activity Key Structural Feature(s) Reference
This compound Oxolane-2-carbonyl, C4-OH Not reported Not specified Rigid oxolane ring; hydrogen-bond donor at C4
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) 4-octylphenethyl chain, C4-OH ~335.5* SK1 inhibitor (15-fold selectivity over SK2) Lipophilic phenethyl chain; 4-OH position
P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol) Piperidin-4-ylmethyl, C4-OH ~198.3* Inhibits bacterial T4P assembly Dual piperidine system; 4-OH position
1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one Aminomethyl-oxolane, C4-ketone 226.27 Not reported 4-ketone; aminomethyl modification
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl, C4-carboxylic acid 217.22 Not reported Carboxylic acid at C4; ester functionality

*Calculated based on molecular formulas.

Key Findings and Mechanistic Insights

  • Position of Hydroxyl Group : The 4-OH position in this compound contrasts with the 3-OH in RB-019 (a related SK1 inhibitor), which exhibits lower selectivity (6.1-fold for SK1). This suggests that hydroxyl placement significantly impacts target specificity in kinase inhibition .
  • Substituent Effects: The oxolane-2-carbonyl group introduces rigidity and polarity compared to RB-005’s flexible 4-octylphenethyl chain. This may reduce membrane permeability but enhance target binding precision in polar environments.
  • Biological Activity :
    • RB-005’s phenethyl chain enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets in sphingosine kinases .
    • P4MP4’s dual piperidine structure disrupts bacterial type IV pilus (T4P) assembly, a mechanism distinct from kinase inhibition, highlighting how scaffold modifications redirect biological function .

Physicochemical and Pharmacokinetic Comparison

Property This compound RB-005 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one
H-Bond Donors 1 (C4-OH) 1 (C4-OH) 1 (aminomethyl)
H-Bond Acceptors 4 (oxolane O, carbonyl O, C4-OH) 2 (C4-OH, ether O) 4 (oxolane O, carbonyl O, ketone O)
LogP (Predicted) Moderate (~1.5–2.5)* High (~5.0–6.0)* Low (~0.5–1.0)*
TPSA (Ų) ~70–80* ~40–50* ~80–90*

*Estimated based on structural analogs.

  • Solubility : The oxolane-2-carbonyl group likely increases aqueous solubility compared to RB-005’s lipophilic chain but reduces it relative to carboxylic acid derivatives (e.g., ’s compound) .
  • BBB Permeability : RB-005’s high lipophilicity may enhance blood-brain barrier penetration, whereas the polar oxolane-carbonyl group in the target compound could limit CNS activity .

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